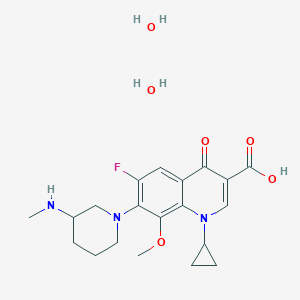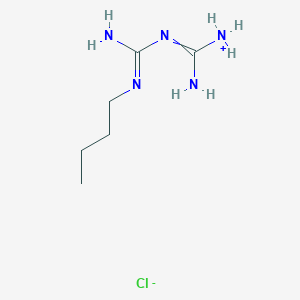![molecular formula C14H15NO2 B023817 2,2'-[IMINOBIS(METHYLENE)]BISPHENOL CAS No. 4481-51-0](/img/structure/B23817.png)
2,2'-[IMINOBIS(METHYLENE)]BISPHENOL
Overview
Description
KT-5720 is a potent and selective inhibitor of protein kinase A (PKA). It is a hexyl ester derivative of K-252a, a microbial metabolite. Protein kinase A is a serine-threonine kinase that plays a crucial role in the signaling pathway of cyclic adenosine monophosphate (cAMP), regulating various cellular processes such as metabolism, ion transport, and gene transcription .
Preparation Methods
KT-5720 is synthesized through a chemical modification of K-252a. The synthetic route involves the esterification of K-252a with hexanol to form the hexyl ester derivative. The reaction conditions typically include the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) and may require the presence of a catalyst to facilitate the esterification process .
Chemical Reactions Analysis
KT-5720 undergoes various chemical reactions, including:
Oxidation: KT-5720 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of KT-5720 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: KT-5720 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: KT-5720 can be hydrolyzed to its parent compound K-252a and hexanol under acidic or basic conditions
Scientific Research Applications
KT-5720 has a wide range of scientific research applications, including:
Chemistry: KT-5720 is used as a tool compound to study the role of protein kinase A in various biochemical pathways.
Biology: It is used to investigate the effects of protein kinase A inhibition on cellular processes such as apoptosis, cell proliferation, and differentiation.
Medicine: KT-5720 is utilized in preclinical studies to explore its potential therapeutic effects in diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: KT-5720 is employed in the development of new drugs and therapeutic agents targeting protein kinase A .
Mechanism of Action
KT-5720 exerts its effects by competitively inhibiting the ATP-binding site of protein kinase A. This inhibition prevents the phosphorylation of target proteins by protein kinase A, thereby disrupting the signaling pathways regulated by cyclic adenosine monophosphate. The molecular targets of KT-5720 include the catalytic subunits of protein kinase A, which are responsible for its kinase activity .
Comparison with Similar Compounds
KT-5720 is unique in its high specificity and potency as a protein kinase A inhibitor. Similar compounds include:
H-89: Another protein kinase A inhibitor, but less specific compared to KT-5720.
Rp-cAMPS: A cyclic adenosine monophosphate analog that inhibits protein kinase A by preventing the dissociation of its regulatory and catalytic subunits.
PKI (Protein Kinase Inhibitor): A peptide inhibitor of protein kinase A that directly binds to the catalytic subunits
KT-5720 stands out due to its reversible and ATP-competitive inhibition mechanism, making it a valuable tool in research and drug development .
Properties
IUPAC Name |
2-[[(2-hydroxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-8,15-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMZYJYJGIRLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282504 | |
| Record name | NSC26194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4481-51-0 | |
| Record name | 4481-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC26194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC26194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the solvent-free synthesis method described in the papers for N,N-bis(2-hydroxybenzyl)amines?
A1: The solvent-free method described in the papers offers several advantages over traditional synthetic routes. [, ] Firstly, it eliminates the need for potentially toxic and environmentally harmful solvents, making the process greener and more sustainable. Secondly, the absence of solvent often leads to faster reaction rates and higher yields. Finally, the simplified workup procedures make the method more efficient and cost-effective.
Q2: What structural variations of N,N-bis(2-hydroxybenzyl)amines were synthesized using this solvent-free method?
A2: The researchers successfully synthesized a series of N,N-bis(2-hydroxybenzyl)amine derivatives with varying substituents on the benzene rings, including methyl and tert-butyl groups. [, ] They also explored the synthesis of structurally related N,N,N′,N′-tetra(2-hydroxybenzyl)diamines containing alkyl chains of varying lengths (5-8 CH2 groups) bridging the two nitrogen atoms. This demonstrates the versatility of the solvent-free method for preparing a range of structurally diverse compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)
![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)









